molecular formula C45H59N11O8 B1433442 H-Trp-his-trp-leu-gln-leu-OH CAS No. 65418-88-4

H-Trp-his-trp-leu-gln-leu-OH

Numéro de catalogue B1433442
Numéro CAS: 65418-88-4
Poids moléculaire: 882.0 g/mol
Clé InChI: PBLMMVDDGREFKH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

“H-Trp-his-trp-leu-gln-leu-OH” is a peptide fragment of alpha1-mating factor secreted by yeast that facilitates in the regulation of mating . Alpha1-mating factor can arrest many yeast strains in the G1-phase of the cell cycle .


Physical And Chemical Properties Analysis

The peptide is a synthetic (organic) compound with a purity of ≥97% (HPLC). It is typically stored at −20°C .

Applications De Recherche Scientifique

Isolation and Biological Activity

  • Isolation from Uremic Fluid: The Trp-containing pentapeptide, similar in structure to H-Trp-His-Trp-Leu-Gln-Leu-OH, was isolated from uremic fluid of an uremic patient. It was identified using ultrafiltration, gel filtrations, and other analytical methods. This peptide showed a structural similarity to the pentapeptide moiety of the β-chain of fibrinogen and exhibited inhibition activity in E-rosettes inhibition tests (Abiko, Onodera, & Sekino, 1979).

Synthesis and Structure-Activity Relationship

  • Synthesis in Yeast: The mating factor of Saccharomyces cerevisiae, which includes Trp-His-Trp-Leu-Gln-Leu in its structure, was synthesized to confirm the structure of the natural mating factor. Studies on its truncated peptides helped deduce the minimum sequence required for mating factor activity (Masui, Chino, Sakakibara, Tanaka, Murakami, & Kita, 1977).

Enzymatic Properties and Protein Interaction

  • Effects on Enzyme Conformation and Properties: Substituting hydrophobic residues, including Trp and Leu, into Gln 114 of T1 lipase, affected the conformational stability and enzymatic characteristics. Substitution with Leu improved stability and enzymatic characteristics, while replacement with Trp negatively affected stability and diminished activity (Wahab, Basri, Rahman, Salleh, Abdul Rahman, & Chor, 2012).

Molecular Recognition and Binding

  • Molecularly Imprinted Polymeric Membranes: A study involved the preparation of molecularly imprinted polymeric membranes bearing a tetrapeptide derivative, including Gln-Leu, for chiral-recognition towards amino acids. These membranes showed selective adsorption towards certain molecules, demonstrating their potential in enantioselective separation processes (Yoshikawa, Fujisawa, Izumi, Kitao, & Sakamoto, 1998).

Safety and Hazards

Users should avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Personal protective equipment and chemical impermeable gloves should be used. All sources of ignition should be removed .

Orientations Futures

The peptide has been used as an internal standard in a multiplex serum protein assay for evaluating the probability of having colorectal cancer (CRC) . This suggests potential future directions in the field of cancer diagnostics.

Analyse Biochimique

Biochemical Properties

H-Trp-his-trp-leu-gln-leu-OH is involved in various biochemical reactions, primarily related to its role as a peptide fragment of the alpha1-mating factor. This peptide interacts with several enzymes, proteins, and other biomolecules. One of its primary interactions is with the G-protein-coupled receptors (GPCRs) on the surface of yeast cells. The binding of this compound to these receptors triggers a signaling cascade that leads to the arrest of yeast cells in the G1-phase of the cell cycle .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In yeast cells, this peptide influences cell function by arresting the cell cycle in the G1-phase. This arrest is crucial for the regulation of mating and ensures that the cells are in the optimal state for mating to occur. Additionally, this compound impacts cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of GPCRs and downstream signaling molecules .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to GPCRs on the surface of yeast cells. This binding activates a signaling cascade that includes the activation of G-proteins, which in turn activate downstream effectors such as adenylate cyclase and phospholipase C. These effectors modulate the levels of secondary messengers like cyclic AMP (cAMP) and inositol trisphosphate (IP3), leading to changes in gene expression and cellular responses. The peptide’s ability to arrest the cell cycle in the G1-phase is a result of these molecular interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this peptide is influenced by factors such as temperature, pH, and the presence of proteolytic enzymes. Studies have shown that this compound remains stable at -20°C and retains its activity for extended periods under these conditions. Degradation can occur at higher temperatures or in the presence of proteases, leading to a loss of its biological activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the peptide effectively arrests the cell cycle in the G1-phase without causing adverse effects. At higher doses, toxic effects such as cell death and disruption of normal cellular functions have been observed. These threshold effects highlight the importance of optimizing the dosage for therapeutic applications to avoid potential toxicity .

Metabolic Pathways

This compound is involved in metabolic pathways related to its role as a peptide fragment of the alpha1-mating factor. The peptide interacts with enzymes such as proteases, which can cleave it into smaller fragments. Additionally, it may influence metabolic flux and metabolite levels by modulating the activity of signaling pathways and secondary messengers like cAMP and IP3 .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. In yeast cells, the peptide is secreted and binds to GPCRs on the surface of target cells. This binding facilitates its localization and accumulation at the cell membrane, where it exerts its biological effects .

Subcellular Localization

This compound is primarily localized at the cell membrane, where it interacts with GPCRs. The peptide’s activity and function are influenced by its subcellular localization, as the binding to GPCRs is essential for initiating the signaling cascade that leads to cell cycle arrest. Post-translational modifications, such as phosphorylation, may also play a role in directing the peptide to specific compartments or organelles within the cell .

Propriétés

IUPAC Name

2-[[5-amino-2-[[2-[[2-[[2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H59N11O8/c1-24(2)15-35(42(60)52-34(13-14-39(47)57)41(59)56-38(45(63)64)16-25(3)4)54-43(61)36(18-27-21-50-33-12-8-6-10-30(27)33)55-44(62)37(19-28-22-48-23-51-28)53-40(58)31(46)17-26-20-49-32-11-7-5-9-29(26)32/h5-12,20-25,31,34-38,49-50H,13-19,46H2,1-4H3,(H2,47,57)(H,48,51)(H,52,60)(H,53,58)(H,54,61)(H,55,62)(H,56,59)(H,63,64)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBLMMVDDGREFKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CN=CN3)NC(=O)C(CC4=CNC5=CC=CC=C54)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H59N11O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80394171
Record name Trp-His-Trp-Leu-Gln-Leu
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80394171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

882.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

65418-88-4
Record name Trp-His-Trp-Leu-Gln-Leu
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80394171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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